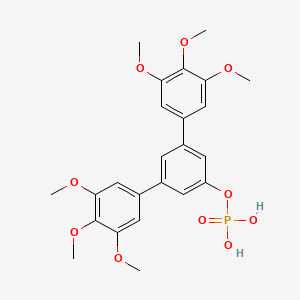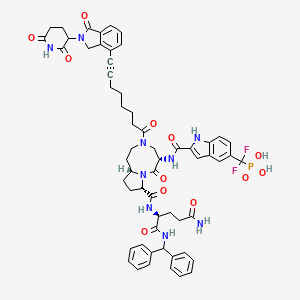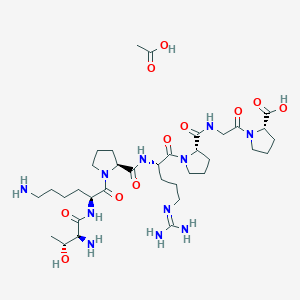
Stafia-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stafia-1 is a the first potent and selective STAT5a inhibitor, displaying high selectivity over STAT5b and other STAT family members.
Aplicaciones Científicas De Investigación
Selective Inhibition of Transcription Factor STAT5a
Stafia-1, identified from a series of symmetrically substituted m-terphenyl phosphates, selectively inhibits the transcription factor STAT5a, distinguishing it from the highly homologous STAT5b. This selective inhibition is significant because Stafia-1 binds to the interface between the SH2 domain and the linker domain of STAT5a. Researchers have developed asymmetrically substituted m-terphenyl phosphates to tailor their binding to the asymmetric STAT5a binding site, enhancing selectivity and activity. This research provides insights into the structure-activity relationships of m-terphenyl phosphates for selective STAT5a inhibition (Müller-Klieser & Berg, 2021).
Contribution to Scaffolding in Scientific Explanations
In the context of educational technology, scaffolding reflection and articulation of scientific explanations is vital. A study utilizing technology-based scaffolds, such as the Progress Portfolio, demonstrated that computer-based scaffolds can support the articulation, reflection, and revision of scientific explanations under certain conditions. This study highlights the importance of scaffolding in facilitating scientific understanding and communication (Land & Zembal-Saul, 2003).
Scaffolding Theory of Aging and Cognition
The Scaffolding Theory of Aging and Cognition (STAC) provides an integrative view of the aging mind, suggesting that increased frontal activation in the aging brain is an adaptive response involving compensatory cognitive scaffolding. This scaffolding process, present throughout the lifespan, utilizes alternative neural circuits to maintain cognitive goals in the face of declining neural structures and functions. STAC is protective of cognitive function in aging and is influenced by factors like cognitive engagement and exercise (Park & Reuter-Lorenz, 2009).
Propiedades
Nombre del producto |
Stafia-1 |
|---|---|
Fórmula molecular |
C24H29O10P |
Peso molecular |
508.4598 |
Nombre IUPAC |
3,3',4,4',5,5'-Hexamethoxy-[1,1':3',1''-terphenyl]-5'-yl dihydrogen phosphate |
InChI |
InChI=1S/C24H29O10P/c1-28-19-12-16(13-20(29-2)21(19)30-3)17-14-23(32-5,18-10-8-7-9-11-18)22(31-4)24(15-17,33-6)34-35(25,26)27/h7-15H,1-6H3,(H2,25,26,27) |
Clave InChI |
BJJSSUWLXVBKSE-UHFFFAOYSA-N |
SMILES |
O=P(O)(OC1(OC)=CC(C2=CC(OC)=C(OC)C(OC)=C2)=CC(C3=CC=CC=C3)(OC)=C1OC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Stafia-1; Stafia 1; Stafia1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





